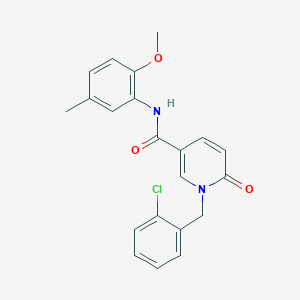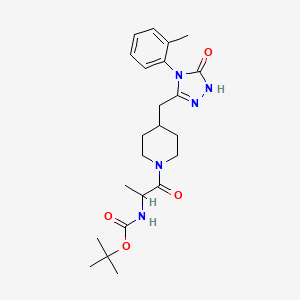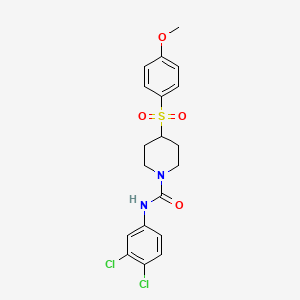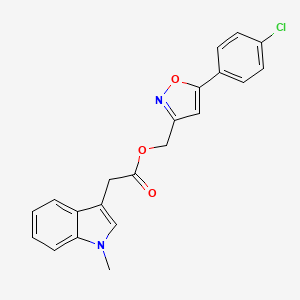amine hydrochloride CAS No. 1049773-78-5](/img/structure/B2986128.png)
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C15H26ClNO2 and a molecular weight of 287.83(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride typically involves the following steps:
Preparation of the Starting Materials: Ethoxybenzene and propoxybenzene are prepared through the reaction of phenol with ethyl chloride and propyl chloride, respectively.
Formation of the Intermediate: The intermediate (3-Ethoxy-4-propoxyphenyl)methylamine is synthesized by reacting ethoxybenzene and propoxybenzene with propylamine under specific reaction conditions.
Conversion to Hydrochloride Salt: The intermediate is then converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride involves large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction environment.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Substitution reactions can occur at the ethoxy and propoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions are typically carried out using nucleophiles like halides or alkylating agents.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives at the ethoxy and propoxy positions.
Scientific Research Applications
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other phenylmethylamine derivatives, such as (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride and (3-Ethoxy-4-methoxyphenyl)methylamine hydrochloride.
Uniqueness: The presence of both ethoxy and propoxy groups on the phenyl ring distinguishes (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride from its analogs, potentially leading to unique chemical and biological properties.
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-9-16-12-13-7-8-14(18-10-5-2)15(11-13)17-6-3;/h7-8,11,16H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICGHDJGUGZRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)

![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)



